molecular formula C13H16F3N2O7P B2775150 Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate CAS No. 63245-91-0

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate

Cat. No.: B2775150
CAS No.: 63245-91-0
M. Wt: 400.247
InChI Key: ANGXIHMCPZOKLG-UHFFFAOYSA-N
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Description

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a chemical compound with the molecular formula C13H16F3N2O7P It is known for its unique structural features, which include nitro groups, a trifluoromethyl group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with dipropyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings. The process would be scaled up with appropriate adjustments to reaction times, temperatures, and purification steps to accommodate larger quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The phosphonate ester group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both nitro groups and a trifluoromethyl group enhances its reactivity and potential for diverse applications. Additionally, the phosphonate ester group provides versatility in chemical modifications and interactions .

Biological Activity

Overview

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a phosphonate compound with significant interest in both chemical and biological research. Its unique structure, characterized by the presence of nitro groups and a trifluoromethyl group, contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16F3N2O7P
  • CAS Number : 63245-91-0

The compound's structural features include:

  • Two nitro groups that can undergo reduction or oxidation reactions.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • A phosphonate ester group that can interact with enzymes and other biomolecules.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The mechanisms include:

  • Enzyme Inhibition : The phosphonate group can mimic phosphate esters, potentially inhibiting enzymes that utilize phosphate substrates.
  • Reactivity with Nucleophiles : The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonate ester.
  • Oxidative Stress Induction : The nitro groups may contribute to oxidative stress within biological systems, leading to cellular damage.

In Vitro Studies

Research has shown that this compound exhibits cytotoxic effects on various cell lines. For example:

  • Study 1 : A study conducted on human cancer cell lines reported IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through the mitochondrial pathway.
Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis via mitochondrial pathway
MCF-715Cell cycle arrest

In Vivo Studies

In vivo studies have explored the compound's potential in animal models:

  • Study 2 : An investigation into the effects on mice showed that administration led to a notable reduction in tumor size in xenograft models. Histological analysis revealed increased apoptosis in treated tissues compared to controls.

Case Studies

  • Case Study on Anticancer Activity :
    • A detailed study evaluated the effects of this compound on breast cancer models. Results indicated a significant decrease in tumor proliferation markers and an increase in apoptotic cells.
  • Environmental Impact Assessment :
    • Research focused on the environmental persistence of this compound highlighted its potential as a contaminant in agricultural runoff. Studies indicated that it could affect non-target organisms, raising concerns about its use in agrochemical formulations.

Comparative Analysis with Similar Compounds

To better understand its biological activity, comparisons were made with similar phosphonates:

Compound NameBiological ActivityUnique Features
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monoethyl esterModerate cytotoxicityLacks dipropyl substitution
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid diethyl esterLow cytotoxicityMore hydrophilic due to ethyl groups

Properties

IUPAC Name

2-dipropoxyphosphoryl-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N2O7P/c1-3-5-24-26(23,25-6-4-2)12-10(17(19)20)7-9(13(14,15)16)8-11(12)18(21)22/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGXIHMCPZOKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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